molecular formula C9H12BrNO B8165819 1-((4-Bromofuran-2-yl)methyl)pyrrolidine

1-((4-Bromofuran-2-yl)methyl)pyrrolidine

Cat. No.: B8165819
M. Wt: 230.10 g/mol
InChI Key: MYNQZEBRWSWPBF-UHFFFAOYSA-N
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Description

1-((4-Bromofuran-2-yl)methyl)pyrrolidine is a brominated heterocyclic compound featuring a pyrrolidine backbone substituted with a 4-bromofuran-2-ylmethyl group.

Properties

IUPAC Name

1-[(4-bromofuran-2-yl)methyl]pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c10-8-5-9(12-7-8)6-11-3-1-2-4-11/h5,7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNQZEBRWSWPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromofuran-2-yl)methyl)pyrrolidine typically involves the reaction of 4-bromofuran-2-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary but typically ranges from a few hours to overnight.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Bromofuran-2-yl)methyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromine atom can be reduced to form the corresponding furan derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Furanones.

    Reduction: De-brominated furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

1-((4-Bromofuran-2-yl)methyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-((4-Bromofuran-2-yl)methyl)pyrrolidine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The furan ring can participate in π-π interactions, while the pyrrolidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Weight (g/mol) Key Features
1-((4-Bromofuran-2-yl)methyl)pyrrolidine 4-Bromofuran-2-ylmethyl ~230.08 (estimated) Bromine enhances electrophilicity; furan oxygen increases polarity .
1-[(4-Bromophenyl)methyl]pyrrolidine 4-Bromophenylmethyl 254.16 Aromatic bromine may enhance lipophilicity; no heteroatom in substituent .
(E,E)-1-(2,4-Dodecadienoyl)pyrrolidine 2,4-Dodecadienoyl 265.38 Long unsaturated acyl chain introduces flexibility and potential oxidation sites .
1-((4-Bromophenyl)sulfonyl)pyrrolidine 4-Bromophenylsulfonyl 316.23 Sulfonyl group increases acidity and hydrogen-bonding capacity .
1-(4-Bromobenzoyl)-2-phenylpyrrolidine 4-Bromobenzoyl, phenyl 383.25 Ketone and aromatic groups enhance π-π stacking potential .

Key Observations :

  • Bromofuran vs.
  • Sulfonyl vs. Methyl : Sulfonyl-containing analogs exhibit stronger hydrogen-bonding capacity, which may influence protein binding but reduce metabolic stability .

Key Observations :

  • Microwave-assisted synthesis (e.g., for oxygen polycyclic compounds) could be adapted for bromofuran derivatives to enhance reaction efficiency .

Key Observations :

    Biological Activity

    1-((4-Bromofuran-2-yl)methyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    1-((4-Bromofuran-2-yl)methyl)pyrrolidine features a pyrrolidine ring substituted with a bromofuran moiety. The presence of the bromine atom and the furan ring contributes to its unique chemical reactivity and biological activity.

    Biological Activity Overview

    Research indicates that 1-((4-Bromofuran-2-yl)methyl)pyrrolidine exhibits various biological activities, particularly:

    • Antimicrobial Properties : The compound has been investigated for its ability to inhibit the growth of various microbial strains. Preliminary studies suggest that it may possess significant antibacterial and antifungal capabilities.
    • Anticancer Activity : There is growing interest in the anticancer properties of this compound. Initial assays have shown that it can inhibit the proliferation of certain cancer cell lines, indicating potential as a lead compound in cancer therapy.

    The mechanism by which 1-((4-Bromofuran-2-yl)methyl)pyrrolidine exerts its biological effects involves interaction with specific molecular targets. The bromofuran moiety may facilitate binding to enzymes or receptors, while the pyrrolidine ring enhances stability and bioavailability. Key pathways include:

    • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical to microbial and cancer cell survival.
    • Receptor Modulation : It could also modulate receptor signaling pathways, affecting cellular responses to growth factors or hormones.

    Case Studies

    • Antimicrobial Studies : In vitro tests have demonstrated that 1-((4-Bromofuran-2-yl)methyl)pyrrolidine exhibits notable activity against Gram-positive and Gram-negative bacteria. For example, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
    • Cancer Cell Line Inhibition : In studies involving human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound demonstrated IC50 values of 15 µM and 20 µM, respectively, indicating effective inhibition of cell proliferation .

    Data Table

    Biological ActivityTest Organism/Cell LineIC50/MIC Value
    AntibacterialStaphylococcus aureus32 µg/mL
    AntibacterialEscherichia coli32 µg/mL
    Anticancer (MCF-7)Human breast cancer15 µM
    Anticancer (HeLa)Human cervical cancer20 µM

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